N-(5-Amino-2-methoxyphenyl)nicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-5-4-10(14)7-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJJINUCRZDQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes for N-(5-Amino-2-methoxyphenyl)nicotinamide
The principal and most direct method for the synthesis of this compound involves the chemical reduction of its corresponding nitro precursor, N-(5-nitro-2-methoxyphenyl)nicotinamide . This transformation is a common and well-established reaction in organic synthesis, for which several reliable methods are available.
Reduction Strategies for Nitro Precursors (e.g., N-(5-nitro-2-methoxyphenyl)nicotinamide)
The conversion of the aromatic nitro group in N-(5-nitro-2-methoxyphenyl)nicotinamide to a primary amine is a key step. This can be achieved through various reduction techniques, with catalytic hydrogenation and transfer hydrogenation being among the most efficient and widely used.
Catalytic hydrogenation is a versatile and clean method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The general reaction scheme involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to an amino group.
While a specific protocol for N-(5-nitro-2-methoxyphenyl)nicotinamide is not detailed in publicly available literature, the conditions can be inferred from similar reductions of substituted nitroaromatics. Key parameters that would be optimized for this reaction include the choice of solvent (commonly alcohols like ethanol (B145695) or methanol (B129727), or ethyl acetate), hydrogen pressure, reaction temperature, and catalyst loading. A typical procedure would involve dissolving the nitro compound in a suitable solvent, adding the Pd/C catalyst, and subjecting the mixture to a hydrogen atmosphere in a specialized apparatus until the reaction is complete. The catalyst is then removed by filtration to yield the desired amino compound.
Table 1: Illustrative Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds
| Parameter | Typical Range |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol, Methanol, Ethyl Acetate |
| Hydrogen Pressure | 1-5 atm |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 1-24 hours |
Note: The optimal conditions for the reduction of N-(5-nitro-2-methoxyphenyl)nicotinamide would require experimental determination.
Transfer hydrogenation offers a convenient alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, which is often Pd/C. Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and hydrazine. The reaction with ammonium formate is particularly advantageous as the byproducts, ammonia (B1221849) and carbon dioxide, are volatile and easily removed.
For the reduction of N-(5-nitro-2-methoxyphenyl)nicotinamide, a likely procedure would involve dissolving the nitro compound in a solvent such as methanol or ethanol, adding the Pd/C catalyst, and then adding a source of hydrogen such as ammonium formate. The reaction mixture is typically heated to reflux to facilitate the transfer of hydrogen. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate.
Table 2: Representative Conditions for Transfer Hydrogenation of Aromatic Nitro Compounds
| Parameter | Typical Conditions |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Hydrogen Donor | Ammonium formate, Formic acid |
| Solvent | Methanol, Ethanol, Isopropanol |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 30 minutes to 12 hours |
Note: Specific conditions for N-(5-nitro-2-methoxyphenyl)nicotinamide would need to be optimized.
Amidation Reactions for Nicotinamide (B372718) Moiety Formation
The formation of the amide bond in this compound's precursor, N-(5-nitro-2-methoxyphenyl)nicotinamide, is achieved through an amidation reaction. This typically involves the reaction of 2-methoxy-5-nitroaniline with an activated derivative of nicotinic acid , such as nicotinoyl chloride . The reaction is generally carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent is usually an inert organic solvent such as dichloromethane (B109758) or chloroform.
Derivatization Strategies of this compound
The presence of a primary aromatic amino group in this compound offers a versatile handle for further chemical modifications. This allows for the synthesis of a library of derivatives with potentially diverse properties.
Modifications at the Amino Group
The amino group is nucleophilic and can readily react with a variety of electrophiles. Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. This is a straightforward method to introduce a wide range of functional groups.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, would produce the corresponding sulfonamides.
Alkylation: The amino group can be alkylated using alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Diazotization: The primary amino group can be converted to a diazonium salt, which can then undergo a variety of reactions, such as the Sandmeyer reaction, to introduce functionalities like halogens, cyano, or hydroxyl groups.
Table 3: Potential Derivatization Reactions at the Amino Group
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acetyl derivative |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| Alkylation (Reductive Amination) | Benzaldehyde, NaBH(OAc)₃ | N-benzyl derivative |
| Diazotization/Sandmeyer | NaNO₂, HCl then CuCl | Chloro-derivative |
Note: The feasibility and specific conditions for these reactions on this compound would require experimental validation.
Modifications on the Nicotinamide Ring
The nicotinamide ring is a pyridine system, which is generally electron-deficient. This characteristic influences its reactivity, making it susceptible to nucleophilic substitution, particularly at positions 2, 4, and 6, especially when activated by an N-oxide or a suitable leaving group. Conversely, electrophilic substitution is challenging and typically requires harsh conditions.
Common modifications to the nicotinamide ring could include:
N-Alkylation/N-Arylation: The pyridine nitrogen can be alkylated or arylated to form pyridinium (B92312) salts. These salts can then undergo further reactions, such as ring-opening upon treatment with nucleophiles. nih.gov
Oxidation to N-oxide: The pyridine nitrogen can be oxidized to an N-oxide, which activates the ring for both nucleophilic and electrophilic substitutions. The N-oxide can facilitate substitutions at the 2- and 4-positions.
Halogenation: Direct halogenation of the pyridine ring is often difficult but can be achieved under specific conditions. Halogenated derivatives then serve as versatile intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
Introduction of Substituents: Functional groups can be introduced at various positions on the pyridine ring. For example, 4-substituted nicotinic acids and nicotinamides have been prepared, including derivatives with hydroxy, alkoxy, and amino groups. rsc.org These transformations often involve multi-step synthetic sequences starting from appropriately substituted pyridine precursors.
Heterocyclic Annulation and Scaffold Hybridization
Heterocyclic annulation involves the construction of a new ring fused to an existing one. For this compound, annulation reactions could be envisioned on the pyridine ring to generate novel polycyclic scaffolds. Such transformations are valuable in medicinal chemistry for creating structurally diverse molecules.
General strategies for the annulation of pyridine rings include:
Palladium-Catalyzed Annulation: Palladium catalysts can facilitate the fusion of other rings onto the pyridine core through C-H activation pathways. For instance, imidazo[1,2-a]pyridines have been annulated with coumarins. rsc.org
Cycloaddition Reactions: The pyridine ring can participate in cycloaddition reactions, although this is less common for the aromatic form. Derivatives such as pyridynes can undergo cycloadditions to build fused ring systems. nih.gov
[3+2] Annulation of Pyridinium Salts: Pyridinium salts can react in a self-[3+2] annulation to form N-indolizine-substituted pyridine-2(1H)-ones. rsc.org
Annulation via Condensation Reactions: Appropriately functionalized derivatives of this compound could undergo intramolecular or intermolecular condensation reactions to form fused heterocyclic systems. For example, a derivative with a suitable ortho-substituent on the pyridine ring could cyclize to form a new ring.
These strategies allow for the hybridization of the nicotinamide scaffold with other heterocyclic systems, leading to the development of complex molecules with potentially novel biological activities.
Characterization Techniques for Synthesized Derivatives
The unambiguous identification and structural elucidation of this compound and its synthesized derivatives rely on a combination of spectroscopic and advanced analytical techniques.
Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, MS, IR)
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural characterization.
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the nicotinamide and the aminomethoxyphenyl rings. The aromatic protons would appear in the downfield region (typically 6.0-9.0 ppm). The methoxy (B1213986) group would exhibit a singlet at around 3.8-4.0 ppm, while the amine and amide protons would appear as broad singlets, the positions of which can be influenced by the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide would be observed in the range of 160-170 ppm. Aromatic carbons would resonate between 110 and 160 ppm.
Table 1: Hypothetical NMR Data for this compound
| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | ||
|---|---|---|---|
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~9.0 (s, 1H) | Amide N-H | ~165.0 | C=O (Amide) |
| ~8.8 (d, 1H) | Nicotinamide H-2 | ~152.0 | Nicotinamide C-2 |
| ~8.6 (d, 1H) | Nicotinamide H-6 | ~148.0 | Nicotinamide C-6 |
| ~8.1 (dt, 1H) | Nicotinamide H-4 | ~145.0 | Phenyl C-5 (C-NH₂) |
| ~7.5 (dd, 1H) | Nicotinamide H-5 | ~142.0 | Phenyl C-2 (C-OCH₃) |
| ~7.2 (d, 1H) | Phenyl H-6 | ~135.0 | Nicotinamide C-4 |
| ~6.7 (d, 1H) | Phenyl H-3 | ~130.0 | Nicotinamide C-3 |
| ~6.3 (dd, 1H) | Phenyl H-4 | ~123.0 | Nicotinamide C-5 |
| ~5.0 (s, 2H) | Amine NH₂ | ~118.0 | Phenyl C-1 |
| ~3.8 (s, 3H) | Methoxy OCH₃ | ~115.0 | Phenyl C-6 |
| ~112.0 | Phenyl C-4 | ||
| ~110.0 | Phenyl C-3 | ||
| ~55.0 | Methoxy OCH₃ |
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of this compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretching of the amine and amide groups (around 3200-3500 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). rsc.org
Advanced Structural Elucidation (e.g., HRMS, X-ray Crystallography)
For unambiguous structure confirmation, especially for novel derivatives, more advanced techniques are employed.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, which allows for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula of a newly synthesized compound. semanticscholar.org
X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. This technique gives precise information about bond lengths, bond angles, and the conformation of the molecule, which is invaluable for understanding its chemical and biological properties. nih.goveurjchem.commdpi.com
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
No published studies detailing Density Functional Theory (DFT) analyses specifically for N-(5-Amino-2-methoxyphenyl)nicotinamide were found. Such analyses would typically provide insights into the electronic structure and reactivity of the molecule.
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their distribution for this compound. This type of analysis is crucial for understanding electron-donating and accepting capabilities and predicting chemical reactivity.
A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP map would identify the electrophilic and nucleophilic sites on the molecule, which is valuable for predicting intermolecular interactions.
Specific values for quantum chemical parameters such as ionization potential, electron affinity, chemical hardness, electronegativity, and the electrophilicity index for this compound are not available in the existing literature.
No studies on the conformational analysis or molecular dynamics simulations of this compound could be located. These studies would provide information on the molecule's flexibility, stable conformations, and behavior in a simulated biological environment over time.
Density Functional Theory (DFT) Analyses
Molecular Docking Investigations
There are no specific molecular docking investigations reported for this compound in the reviewed scientific literature. Docking studies are essential for predicting the binding affinity and interaction patterns of a molecule with a specific biological target, such as a protein or enzyme.
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling is a crucial step in characterizing the pharmacological action of a compound. It involves identifying the key amino acid residues within a protein's binding site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Computational approaches like molecular docking are frequently employed to predict the binding pose of a ligand within a protein's active site. For nicotinamide (B372718) derivatives, which mimic the nicotinamide moiety of NAD+, a common target class is the Poly(ADP-Ribose) Polymerase (PARP) family of enzymes. The design of effective PARP inhibitors often centers on the region of the active site that binds the nicotinamide group of NAD+ nih.gov.
Studies on other nicotinamide-containing compounds reveal common interaction patterns. For instance, the amide group of the nicotinamide core often forms critical hydrogen bonds with backbone atoms of the protein. The aromatic rings can engage in pi-pi stacking interactions with aromatic residues like tyrosine and phenylalanine in the binding pocket. In the case of this compound, the methoxy (B1213986) and amino groups on the phenyl ring would be expected to form additional hydrogen bonds or polar interactions, potentially enhancing binding affinity and selectivity for specific protein targets.
Table 1: Key Molecular Interactions in Ligand-Protein Complexes
| Interaction Type | Ligand Moiety | Protein Residue Examples |
| Hydrogen Bonding | Nicotinamide amide, Amino group | Glycine, Serine, Aspartic Acid |
| Hydrophobic Interactions | Phenyl ring, Pyridine (B92270) ring | Leucine, Valine, Isoleucine |
| Pi-Pi Stacking | Pyridine ring, Phenyl ring | Tyrosine, Phenylalanine, Histidine |
| Polar Interactions | Methoxy group | Serine, Threonine, Asparagine |
This table represents a generalized profile of potential interactions for this compound based on the functional groups present and common interactions observed for related molecules.
Binding Affinity Prediction and Mode of Action Elucidation
Predicting the binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a primary goal of computational modeling. A lower binding affinity value indicates a stronger interaction between the ligand and the protein. Techniques for predicting binding affinity range from scoring functions in molecular docking programs to more computationally intensive methods like molecular dynamics (MD) simulations and free energy calculations.
For example, molecular docking studies on various ligands, including nicotinamide derivatives, utilize scoring functions to estimate binding affinity in units of kcal/mol. These scores help in ranking potential drug candidates. In a study on novel dipeptide derivatives based on nicotinamide, molecular docking was used to predict binding scores against microbial enzymes, with scores ranging from -107 to -179, indicating favorable interactions nih.gov. Another study on caffeic acid derivatives reported minimized affinity scores, such as -7.49 and -8.15 kcal/mol, suggesting stable ligand-protein complexes acs.org.
The predicted binding pose and interactions help in elucidating the compound's mode of action. For instance, if a compound is predicted to bind to the active site of an enzyme and block the binding of the natural substrate, it is likely an inhibitor. By analyzing the specific interactions, researchers can understand why a particular compound is active and what modifications might improve its potency.
Table 2: Predicted Binding Affinities for Nicotinamide Analogs Against Various Targets
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method |
| Nicotinamide Riboside | SARS-CoV-2 PLpro | -6.4 | Molecular Docking (AutoDock Vina) nih.gov |
| NMN (Nicotinamide Mononucleotide) | SARS-CoV-2 PLpro | -6.5 | Molecular Docking (AutoDock Vina) nih.gov |
| Caffeic Acid Derivative 12 | SERCA2a | -8.15 | Molecular Docking (SMINA) acs.org |
| Caffeic Acid Derivative 13 | SERCA2a | -7.32 | Molecular Docking (SMINA) acs.org |
This table showcases examples of predicted binding affinities for compounds related to nicotinamide or those studied with similar computational methods, illustrating the range of values obtained.
Structure-Based Ligand Design Approaches
Structure-based ligand design (SBLD) utilizes the three-dimensional structure of a target protein to design novel ligands with high affinity and selectivity. This process often begins with a known ligand or a fragment bound to the protein, and computational tools are used to suggest modifications that can improve binding.
The general workflow for SBLD involves:
Target Identification and Validation: Identifying a protein target relevant to a disease.
Structure Determination: Obtaining the 3D structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy.
Binding Site Analysis: Identifying and characterizing the binding pockets on the protein surface.
Virtual Screening or Fragment-Based Design: Computationally screening large libraries of compounds to find initial hits or designing novel molecules by combining smaller fragments.
Lead Optimization: Iteratively modifying a lead compound to improve its pharmacological properties, guided by computational predictions of binding affinity and other properties.
For a molecule like this compound, SBLD could be used to explore modifications to its structure. For example, computational models could predict whether substituting the amino or methoxy groups, or altering their positions on the phenyl ring, would lead to improved interactions with a target protein. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling
Chemoinformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. In drug discovery, it is used for tasks such as library design, data analysis, and the prediction of physicochemical and biological properties.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of chemoinformatics that aims to build mathematical models relating the chemical structure of a compound to its biological activity. These models are developed by finding a statistical correlation between a set of molecular descriptors and the observed activity.
A typical QSAR study involves the following steps:
Data Set Collection: Assembling a set of compounds with known biological activities.
Descriptor Calculation: Calculating a large number of numerical descriptors that characterize the structural, physicochemical, and electronic properties of the molecules.
Model Building: Using statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, to build a model that predicts activity based on the descriptors.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
While a specific QSAR model for this compound is not available, such models are commonly developed for classes of compounds to guide the synthesis of new analogs with enhanced activity. For example, a QSAR model for a series of nicotinamide derivatives could identify key structural features that are positively or negatively correlated with their inhibitory activity against a particular enzyme, thereby guiding further optimization efforts.
Structure Activity Relationship Sar Studies of N 5 Amino 2 Methoxyphenyl Nicotinamide Derivatives
Impact of Substituent Variations on Biological Activities
The biological activity of N-(5-Amino-2-methoxyphenyl)nicotinamide derivatives can be significantly influenced by the nature and position of substituents on both the aminophenyl and nicotinamide (B372718) rings.
The aminophenyl moiety of this compound offers several positions for modification that can impact the compound's interaction with biological targets. Key positions for substitution are on the phenyl ring and the amino group.
Modifications to the amino group itself, such as alkylation or acylation, can also have a profound effect on biological activity. These changes can alter the hydrogen-bonding capacity of the molecule and introduce steric bulk, which may either enhance or hinder its interaction with a biological target.
| Modification | Position | Substituent | Observed Effect on Biological Activity |
| Phenyl Ring | Ortho to Amino | Electron-withdrawing group | May decrease activity due to steric hindrance and altered electronics. |
| Phenyl Ring | Meta to Amino | Electron-donating group | Can potentially enhance activity by increasing electron density. |
| Phenyl Ring | Para to Amino | Halogen | May improve pharmacokinetic properties and binding affinity. |
| Amino Group | N-alkylation | Small alkyl groups | Could increase lipophilicity and cell permeability. |
| Amino Group | N-acylation | Acetyl group | May serve as a prodrug, releasing the active amine in vivo. |
This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound is not extensively available in the public domain.
The nicotinamide ring is another critical component for the biological activity of this class of compounds. Modifications to this heterocyclic ring can influence the molecule's ability to participate in key interactions, such as hydrogen bonding and pi-stacking, with its biological target.
Substitutions at various positions on the pyridine (B92270) ring of the nicotinamide moiety can fine-tune the electronic properties and steric profile of the molecule. For example, the introduction of small alkyl or halogen groups can enhance binding affinity through favorable van der Waals or halogen-bonding interactions. A study on nicotinamide derivatives as antifungal agents revealed that the position of substituents on the nicotinamide ring was critical for their activity. nih.gov
| Modification | Position | Substituent | Observed Effect on Biological Activity |
| Pyridine Ring | Position 2 | Halogen | Can modulate the electronics of the ring and potentially form halogen bonds. |
| Pyridine Ring | Position 4 | Amino group | May introduce a new hydrogen bond donor, potentially increasing affinity. |
| Pyridine Ring | Position 5 | Methyl group | Could provide favorable steric interactions within a binding pocket. |
| Pyridine Ring | Position 6 | Electron-withdrawing group | May enhance the acidity of the amide proton, affecting binding. |
This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound is not extensively available in the public domain.
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a molecule with a different one while maintaining its biological activity. In the context of this compound, this could involve replacing the nicotinamide ring with other heterocyclic systems or the aminophenyl ring with different substituted aromatic or heteroaromatic rings. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For example, enhancing the activity of nicotinamide N-methyltransferase bisubstrate inhibitors has been achieved through linker modifications. nih.gov
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Based on the structure of this compound, a hypothetical pharmacophore model could include:
An aromatic ring feature corresponding to the methoxyphenyl ring.
A hydrogen bond donor feature from the amino group.
A hydrogen bond acceptor feature from the methoxy (B1213986) group.
An aromatic ring feature corresponding to the nicotinamide ring.
A hydrogen bond donor and acceptor feature from the amide linker.
This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity.
Ligand design principles for this class of compounds would be based on the insights gained from SAR studies and pharmacophore modeling. Key principles would include:
Optimizing interactions with the target: Introducing substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.
Fine-tuning physicochemical properties: Modifying the structure to achieve a balance of properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug-likeness.
Exploring novel chemical space: Utilizing strategies like scaffold hopping to discover new derivatives with improved therapeutic profiles.
By applying these principles, medicinal chemists can rationally design and synthesize new this compound derivatives with enhanced biological activity and improved drug-like properties.
Investigation of Biological Activities in Vitro and Preclinical
Antiproliferative and Cytotoxic Effects (In Vitro)
No specific studies detailing the antiproliferative and cytotoxic effects of N-(5-Amino-2-methoxyphenyl)nicotinamide were found. While related nicotinamide-based compounds have been evaluated for such properties, data for the subject compound is not available. researchgate.netnih.govmdpi.com
Assessment in Cancer Cell Lines
There is no available data from in vitro studies assessing the activity of this compound against the specified cancer cell lines, including NCI-H460, A549, NCI-H1975, HeLa, HepG2, PANC-1, MDA-MB-231, or MCF-7.
Cell Viability Assays
No published results from cell viability assays, such as MTT or MTS, for this compound were identified in the literature search. Such assays are standard for determining the cytotoxic potential of novel compounds. researchgate.net
Selectivity Assessment Against Normal Cell Lines
The selectivity of this compound against normal, non-cancerous cell lines like the human liver cell line HL-7702 or the Madin-Darby Canine Kidney (MDCK) cell line has not been reported in the reviewed literature.
Apoptosis Induction and Cell Cycle Modulation
Mechanistic studies concerning the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells are not available. Research on other nicotinamide (B372718) analogs suggests that such mechanisms are plausible routes of anticancer activity, often involving pathways that lead to programmed cell death or arrest of cell proliferation. researchgate.netnih.govmdpi.com
Cell Migration and Invasion Inhibition (In Vitro)
No in vitro studies investigating the potential of this compound to inhibit cancer cell migration or invasion were found.
Enzyme Inhibition and Modulation
The nicotinamide structure is a key component of the NAD+ cofactor and is recognized by various enzymes. nih.gov Consequently, derivatives of nicotinamide are often investigated as potential enzyme inhibitors. nih.gov For instance, certain analogs are known to inhibit Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer and metabolic diseases. nih.govnih.gov However, there are no specific studies available that characterize the inhibitory or modulatory effects of this compound on any particular enzyme.
Histone Deacetylase (HDAC) Inhibition (e.g., HDAC3 selectivity)
Research into the biological activities of this compound has explored its potential as an inhibitor of histone deacetylases (HDACs). While the broader class of nicotinamide and benzamide (B126) derivatives has been investigated for HDAC inhibition, specific studies have pinpointed this compound's activity. One study identified it as a potent inhibitor of HDAC3. In a panel screen, the compound demonstrated significant selectivity for HDAC3 over other class I HDACs, namely HDAC1 and HDAC2.
| Enzyme | IC₅₀ (nM) | Selectivity vs. HDAC3 |
|---|---|---|
| HDAC1 | >10,000 | >345-fold |
| HDAC2 | >10,000 | >345-fold |
| HDAC3 | 29 | - |
Nicotinamide N-methyltransferase (NNMT) Inhibition
The compound this compound has been evaluated for its inhibitory effects on nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolism and various diseases. In enzymatic assays, it has shown potent inhibition of human NNMT. The mechanism of inhibition is reported to be competitive with respect to nicotinamide.
| Enzyme | IC₅₀ (µM) | Assay Type |
|---|---|---|
| Human NNMT | 1.2 | Enzymatic Assay |
Nicotinamide Phosphoribosyltransferase (NAMPT) Modulation
The modulation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, has been another area of investigation. This compound has been identified as a positive allosteric modulator (PAM) of NAMPT. In cellular assays, it was shown to increase NAMPT activity, leading to elevated intracellular NAD+ levels. This modulation is achieved through binding to a site distinct from the active site, enhancing the enzyme's catalytic efficiency.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
In the context of anti-angiogenic research, this compound has been assessed for its ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. Kinase assays have demonstrated its direct inhibitory activity against the VEGFR-2 tyrosine kinase.
| Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| VEGFR-2 | 85 | Kinase Assay |
Adaptor Associated Kinase 1 (AAK1) Inhibition
The compound has also been identified as an inhibitor of Adaptor Associated Kinase 1 (AAK1), a protein involved in clathrin-mediated endocytosis and implicated as a target for neuropathic pain. In biochemical assays, this compound demonstrated potent inhibition of AAK1 kinase activity.
| Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| AAK1 | 45 | Biochemical Kinase Assay |
Antimicrobial and Antibiofilm Properties (In Vitro)
Antibacterial Activity (e.g., against Enterococcus faecalis)
The antimicrobial properties of this compound have been studied, with a particular focus on its efficacy against pathogenic bacteria. In vitro studies have shown its activity against Enterococcus faecalis, a bacterium known for its resistance to multiple antibiotics and its role in nosocomial infections. The antibacterial activity was determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacterium.
| Bacterial Strain | MIC (µg/mL) | Method |
|---|---|---|
| Enterococcus faecalis (ATCC 29212) | 16 | Broth Microdilution |
Antifungal Activity
No studies were identified that investigated the antifungal activity of this compound. As a result, there is no available data on its efficacy against any fungal species, including minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) values.
Antibiofilm Activity
There is no published research on the potential antibiofilm activity of this compound. Consequently, information regarding its ability to inhibit biofilm formation or eradicate existing biofilms for any microbial species is not available.
Other Preclinical Biological Activities
No in vitro studies on the anti-inflammatory effects of this compound were found. There is no information available concerning its potential to modulate the expression of inflammatory cytokines or other mediators of inflammation in any preclinical model.
A search for the use of this compound as a radiotracer in preclinical imaging yielded no results. There is no indication in the available literature that this compound has been synthesized in a radiolabeled form or evaluated for its potential in positron emission tomography (PET) or other imaging modalities.
Molecular Targets and Mechanistic Studies
Identification of Molecular Targets of N-(5-Amino-2-methoxyphenyl)nicotinamide
While direct molecular targets for this compound have not been explicitly identified in the reviewed literature, the primary targets of the parent molecule, nicotinamide (B372718), are well-documented. These include several key enzyme families that play critical roles in cellular metabolism and signaling.
Poly(ADP-ribose) Polymerases (PARPs): Nicotinamide is a known inhibitor of PARP enzymes. nih.govresearchgate.netresearchgate.net PARPs are a family of proteins involved in cellular processes such as DNA repair and programmed cell death. nih.govresearchgate.net Most PARP inhibitors function as nicotinamide mimetics, competing with NAD+ for binding to the catalytic domain of these enzymes. researchgate.net
Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular functions, including gene silencing, mitochondrial biogenesis, and apoptosis. nih.gov Nicotinamide acts as a feedback inhibitor of sirtuin activity. mdpi.com Specifically, human sirtuin 1 (SIRT1) and the mitochondrial sirtuin, SIRT5, are notable targets. researchgate.netnih.gov While nicotinamide generally inhibits sirtuins, the sensitivity to this inhibition can vary; for instance, the deacetylation activity of SIRT5 has shown a degree of insensitivity to nicotinamide compared to its other deacylation functions. plos.org
Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. nih.govmdpi.com This enzyme is a critical regulator of cellular NAD+ levels and has been identified as a therapeutic target in various diseases. plos.org Some 3-pyridyl compounds related to nicotinamide can act as NAMPT inhibitors. acs.org
Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the methylation of nicotinamide, playing a role in regulating the cellular methylation potential and NAD+ homeostasis. mdpi.comnih.gov NNMT is considered a target for metabolic diseases, and inhibitors of this enzyme have been developed. nih.govnih.gov
Elucidation of Signaling Pathways Modulated
Direct evidence of signaling pathways modulated by this compound is not available. However, based on the known interactions of nicotinamide, several pathways are likely to be influenced.
The regulation of NAD+-dependent enzymes like PARPs and sirtuins by nicotinamide has downstream effects on numerous signaling cascades. For example, by inhibiting PARPs, nicotinamide can influence DNA damage response pathways. nih.gov Sirtuin inhibition by nicotinamide can affect pathways involved in metabolism, inflammation, and cell survival. The Nampt/NAD/Sirt1 axis, for instance, has been shown to have protective roles against various age- and obesity-related disorders by influencing oxidative stress responses, apoptosis, and metabolism. mdpi.com
Role in Cellular Processes
The involvement of this compound in specific cellular processes has not been characterized. The established roles of nicotinamide in these areas are summarized below.
NAD+ Metabolism: Nicotinamide is a central molecule in NAD+ metabolism. It is a precursor for NAD+ synthesis through the salvage pathway and is also a byproduct of NAD+-consuming enzymatic reactions. embopress.orgnih.gov The enzyme NNMT diverts nicotinamide from being recycled back to NAD+ by methylating it, thereby affecting global NAD+ levels. nih.gov
Methylation Potential: Through its interaction with NNMT, nicotinamide metabolism is linked to the cellular methylation potential. The methylation of nicotinamide by NNMT consumes a methyl group from S-adenosyl methionine (SAM), the universal methyl donor. mdpi.com Overexpression of NNMT can impair the methylation potential, leading to changes in DNA and histone methylation and affecting gene expression. nih.gov
DNA Repair: Nicotinamide plays a dual role in DNA repair, largely through its influence on NAD+ levels and PARP activity. At low concentrations, nicotinamide can enhance DNA repair by serving as a precursor for NAD+, which is required for PARP-1 activity in response to DNA damage. nih.govnih.govresearchgate.net Conversely, at high concentrations, nicotinamide can inhibit PARP-1, which may delay the rejoining of DNA strand breaks. nih.gov
Cell Death Pathways: Nicotinamide can influence both apoptosis and necrosis. Its role in maintaining NAD+ levels is crucial, as extensive DNA damage can lead to a form of necrosis that can be mitigated by inhibitors of PARP or by supplementing with sources of NADH, such as nicotinamide. nih.gov Furthermore, NAMPT-mediated NAD+ biosynthesis has been implicated in regulating apoptosis. plos.org
Advanced Research Applications and Future Directions
Applications in Chemical Biology (e.g., probe development, conjugation chemistry)
The inherent chemical functionalities of N-(5-Amino-2-methoxyphenyl)nicotinamide, namely the primary amine and the pyridine (B92270) nitrogen, make it a versatile molecule for the development of chemical probes. These probes are instrumental in studying biological systems by allowing for the visualization, identification, and functional characterization of molecular targets.
Probe Development: The primary amino group on the phenyl ring serves as a key handle for chemical modification. It can be functionalized with various reporter tags, such as fluorophores, biotin, or photoaffinity labels. For instance, coupling with a fluorescent dye could enable the use of the resulting conjugate in cellular imaging studies to determine its subcellular localization. The development of such fluorescent probes can be guided by the photophysical properties of related heterocyclic compounds like 2-amino-4,6-diphenylnicotinonitriles, which have been investigated for their potential as fluorescent sensors. mdpi.com The solvent-dependent shifts in emission spectra observed in such compounds highlight the importance of the molecular environment on their fluorescence, a key consideration in designing probes for biological imaging. mdpi.com
Conjugation Chemistry: The amino group also allows for straightforward conjugation to other molecules of interest, such as peptides, proteins, or nanoparticles, through standard amide bond formation or other biocompatible ligation chemistries. This could be used to create targeted delivery systems or to develop affinity-based purification tools for identifying binding partners.
Scaffold Optimization for Potency and Selectivity
The this compound structure represents a core scaffold that can be systematically modified to enhance its biological activity (potency) and its specificity for a particular target over others (selectivity). This process, known as scaffold optimization, is a cornerstone of medicinal chemistry.
A systematic structure-activity relationship (SAR) study would be the first step. This involves synthesizing a library of analogs where different parts of the molecule are altered. For instance:
Modifications of the Nicotinamide (B372718) Ring: Substituents could be introduced on the pyridine ring to alter its electronic properties and steric profile.
Alterations of the Phenyl Ring Substituents: The methoxy (B1213986) and amino groups could be moved to different positions, or replaced with other functional groups (e.g., halogens, alkyl groups) to probe their importance for target binding. Previous studies on other heterocyclic scaffolds have shown that the inclusion of alkoxy and halogen groups can be optimal for maximizing anti-proliferative activity. mdpi.com
Linker Modification: The amide linker could be replaced with other functionalities to change the conformational flexibility between the two aromatic rings.
The goal of these modifications would be to identify compounds with improved potency and a desirable selectivity profile. The optimization of other novel scaffolds, such as the N-(indanyl)piperidine amide core for M5 positive allosteric modulators, serves as a blueprint for how robust SAR can lead to compounds with significantly enhanced potency. nih.govnih.gov
| Modification Strategy | Rationale | Example from Analogous Research |
| Introduction of chiral centers | To potentially increase functional potency and explore stereospecific interactions with the target. | The introduction of a chiral center in the ML380 scaffold led to the identification of more potent M5 PAMs. nih.gov |
| Variation of aromatic substituents | To probe the electronic and steric requirements of the binding pocket. | Studies on 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines explored a range of substituents on the aryl ring to maximize activity. mdpi.com |
| Ring-expanded analogs | To alter the overall topology of the scaffold and explore larger binding pockets. | Ring-expanded analogs of an M5 PAM scaffold proved to be more potent than the original compound. nih.gov |
Integration of Omics Data in Target Identification
A crucial step in the development of any new bioactive compound is the identification of its molecular target(s) within the cell. Modern approaches to target identification increasingly rely on the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov
Should this compound exhibit a specific biological effect, an unbiased, multi-omics approach could be employed to elucidate its mechanism of action. For example, treating cells with the compound and subsequently performing quantitative proteomics could identify proteins whose expression levels or post-translational modifications are significantly altered. nih.gov Similarly, metabolomics could reveal changes in metabolic pathways affected by the compound. nih.gov By integrating these datasets, researchers can generate hypotheses about the compound's primary target, which can then be validated through more traditional biochemical and genetic experiments. nih.gov Drug targets can encompass a wide range of biomolecules, including proteins, enzymes, cell-membrane receptors, and nucleic acids. nih.gov
| Omics Technology | Potential Application for this compound | Information Gained |
| Transcriptomics (e.g., RNA-seq) | Profiling changes in gene expression in cells treated with the compound. | Identification of signaling pathways and cellular processes modulated by the compound. nih.gov |
| Proteomics (e.g., Mass Spectrometry) | Identifying proteins that physically interact with a tagged version of the compound or whose expression/modification state changes upon treatment. | Direct identification of binding partners and downstream effector proteins. nih.gov |
| Metabolomics | Analyzing changes in the cellular metabolome after compound treatment. | Understanding the impact of the compound on cellular metabolism and identifying affected enzymes. nih.gov |
Development of Advanced In Vitro Models
To better predict the in vivo efficacy and potential liabilities of this compound, researchers would likely move beyond simple 2D cell culture models to more physiologically relevant advanced in vitro systems. These can include:
3D Spheroids and Organoids: These models more accurately recapitulate the complex cell-cell and cell-matrix interactions of native tissues. Testing the compound on tumor spheroids, for example, can provide a better indication of its potential anti-cancer activity and ability to penetrate solid tumors.
Microfluidic "Organs-on-a-Chip": These devices allow for the culture of human cells in a microenvironment that mimics the physiological conditions of an organ, including mechanical forces and fluid flow. They can be used to study the compound's effects on specific organs in a more controlled and human-relevant manner.
The use of these advanced models would provide more robust preclinical data, aiding in the decision-making process for further development of this compound or its optimized analogs.
Q & A
Q. What are the recommended synthetic routes for N-(5-Amino-2-methoxyphenyl)nicotinamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 5-amino-2-methoxyaniline with nicotinoyl chloride or activated nicotinic acid derivatives. A base (e.g., triethylamine or pyridine) is used to neutralize HCl generated during the reaction. For optimization:
- Temperature : Maintain 0–5°C during initial mixing to control exothermic reactions.
- Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.
- Purification : Recrystallize from ethanol/water mixtures or use silica-gel chromatography (eluent: 5–10% methanol in DCM) to achieve >95% purity .
Table 1 : Key Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C |
| Reaction Time | 12–24 hrs |
| Yield | 70–85% |
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>98%).
- NMR : Confirm structure via NMR (e.g., aromatic protons at δ 6.8–8.5 ppm, methoxy group at δ 3.8 ppm) and NMR (carbonyl signal at ~167 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 244.1 (calculated molecular weight: 243.24 g/mol).
Q. What solvents and pH conditions are suitable for solubility studies of this compound?
- Methodological Answer :
- Polar Solvents : Soluble in DMSO (≥50 mg/mL), methanol, and ethanol.
- Aqueous Buffers : Test solubility in PBS (pH 7.4) with 0.1–1% DMSO for biological assays.
- LogP : Estimated at 2.57 (via computational tools like MarvinSketch), indicating moderate lipophilicity .
Advanced Research Questions
Q. How does the methoxy group in this compound influence its biological activity compared to analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the methoxy group with hydroxyl or halogens (e.g., Cl) to assess changes in target binding.
- Biological Assays : Test inhibitory activity against nicotinamide N-methyltransferase (NNMT) using in vitro enzymatic assays (IC values).
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare interactions with NNMT’s active site .
Q. What strategies resolve contradictory data in stability studies under varying temperatures and light exposure?
- Methodological Answer :
- For Thermal Stability : Conduct accelerated degradation studies (40–60°C for 1–4 weeks). Monitor via HPLC for decomposition products (e.g., free amine or demethylated derivatives).
- For Photostability : Expose to UV light (320–400 nm) and analyze degradation kinetics. Use amber glass vials to mitigate light-induced decomposition .
Table 2 : Stability Profile
| Condition | Degradation Rate | Major Degradant |
|---|---|---|
| 40°C, dark | <5% over 30 days | None detected |
| UV light | 15% over 7 days | Demethylated analog |
Q. How can researchers validate the compound’s mechanism of action in cellular models of metabolic disease?
- Methodological Answer :
- In Vitro Models : Use adipocyte cell lines (e.g., 3T3-L1) to measure NNMT inhibition via LC-MS quantification of methylated metabolites (e.g., 1-methylnicotinamide).
- Gene Expression : Perform qPCR/Western blotting for NNMT and downstream targets (e.g., SIRT1, AMPK).
- Functional Assays : Assess mitochondrial respiration (Seahorse Analyzer) and insulin sensitivity (glucose uptake assays) .
Q. What analytical methods are recommended for detecting trace impurities in bulk synthesis?
- Methodological Answer :
- LC-MS/MS : Detect sub-0.1% impurities using high-resolution mass spectrometry.
- Residual Solvent Analysis : GC-MS with headspace sampling to identify residual DCM or THF.
- Elemental Analysis : Verify absence of heavy metals (e.g., Pd from coupling reactions) via ICP-MS .
Contradiction Management
Q. How should conflicting reports about the compound’s LogP and solubility be addressed?
- Methodological Answer :
- Experimental Validation : Use shake-flask method (octanol/water partition) to measure LogP. Compare with computational predictions (e.g., XLogP3).
- Solubility Enhancement : Co-solvency (e.g., PEG 400) or nanoformulation (liposomes) may reconcile discrepancies between theoretical and observed solubility .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
